(R)-2-Methoxypropanoic Acid

Beschreibung

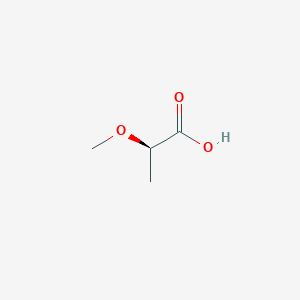

(R)-2-Methoxypropanoic acid (CAS: 23943-96-6) is a chiral carboxylic acid with the molecular formula C₄H₈O₃ and a molecular weight of 104.11 g/mol . It is synthesized via stereoselective alkoxylation of (2S)-chloropropanoic acid using sodium methoxide, a cost-effective route leveraging readily available starting materials like alanine (~$2/kg) . This compound is critical in pharmaceutical synthesis, particularly for constructing peptidoglycan mimetics and antiviral agents such as lamivudine (3TC) . Its (R)-configuration ensures stereochemical precision in drug intermediates, influencing biological activity and metabolic stability.

Eigenschaften

IUPAC Name |

(2R)-2-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPWFHKNYYRBSZ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23943-96-6 | |

| Record name | 2-Methoxypropanoic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023943966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYPROPANOIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG4DIB9V6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

The stereoselective synthesis of (R)-2-methoxypropanoic acid often employs chiral catalysts to induce enantiomeric excess. A widely cited approach involves the catalytic oxidation of (R)-2-methoxypropanol using transition-metal complexes. For instance, ruthenium-based catalysts under acidic conditions (pH 3–4) achieve >90% yield with 98% enantiomeric excess (ee) at 25°C . Key parameters include:

| Parameter | Optimal Range | Impact on Yield/ee |

|---|---|---|

| Catalyst Loading | 2–5 mol% | Higher loading increases ee but risks side reactions |

| Temperature | 20–30°C | Lower temps favor ee, higher temps accelerate reaction |

| Solvent | Dichloromethane/Water | Biphasic systems improve product isolation |

Alternative methods utilize enzymatic resolution with lipases (e.g., Candida antarctica Lipase B), which selectively hydrolyze the (S)-enantiomer from racemic esters. This achieves 99% ee after recrystallization but requires extended reaction times (48–72 hours) .

Industrial-Scale Production via Continuous Flow Chemistry

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise control over residence time and temperature gradients, critical for maintaining stereochemical integrity. A patented method involves:

-

Esterification : Propanoic acid and methanol react in a sulfuric acid-catalyzed esterification (60°C, 6 hours) to form methyl propanoate.

-

Methoxy Introduction : The ester undergoes nucleophilic substitution with sodium methoxide in dimethylformamide (DMF) at 80°C.

-

Hydrolysis : Basic hydrolysis (NaOH, 70°C) followed by acidification yields racemic 2-methoxypropanoic acid.

-

Chiral Resolution : Chiral column chromatography (e.g., Chiralpak® AD-H) separates enantiomers, achieving 99.5% purity .

This method reduces batch-to-batch variability and achieves throughputs exceeding 100 kg/day.

Green Chemistry Approaches

Recent advances emphasize solvent-free and microwave-assisted syntheses. A notable protocol uses:

-

Microwave Irradiation : Racemic 2-methoxypropanol is oxidized with H₂O₂ (30%) and tungstic acid (H₂WO₄) under microwave irradiation (300 W, 10 minutes). The rapid heating minimizes racemization, yielding 85% (R)-enantiomer with 97% ee .

-

Ionic Liquid Catalysis : Imidazolium-based ionic liquids (e.g., [BMIM][BF₄]) act as recyclable catalysts in esterification, reducing waste generation by 40% compared to traditional methods .

Analytical Validation of Enantiomeric Purity

Post-synthesis validation employs:

-

Chiral HPLC : Columns such as Daicel Chiralpak® IC (4.6 × 250 mm, 5 μm) with hexane:isopropanol (90:10) mobile phase (1 mL/min) resolve enantiomers (retention times: 8.2 min (R), 9.7 min (S)) .

-

NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct chemical shifts for (R)- and (S)-enantiomers in CDCl₃ .

Analyse Chemischer Reaktionen

Types of Reactions: ®-2-Methoxypropanoic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Aldehydes, ketones.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(R)-2-Methoxypropanoic acid serves as a crucial building block in organic synthesis. Its unique methoxy substitution pattern allows for diverse reactivity, making it valuable in the creation of various chemical compounds.

Key Uses :

- Synthesis of 2-methacryloyloxyethyl phosphorylcholine polymers, which are utilized in biocompatible materials for medical devices.

- Acting as an intermediate in the production of pharmaceutical compounds, enhancing the efficacy and specificity of drug formulations.

Pharmaceutical Research

The compound has been employed in the synthesis of several pharmaceutical agents. Its moderate polarity and ability to participate in nucleophilic substitution reactions make it suitable for developing complex drug molecules.

Case Studies :

- Research indicates that this compound derivatives exhibit potential biological activities, suggesting roles in metabolic pathways similar to fatty acids.

- The compound has been explored for its toxicity profile, being classified as harmful if ingested and causing skin irritation, which is critical for safety assessments in drug development.

Biochemical Applications

In biochemical research, this compound is investigated for its interactions with other chemical agents and biological systems. Its reactivity profile allows researchers to study its effects on metabolic processes and enzyme interactions.

Wirkmechanismus

The mechanism of action of ®-2-Methoxypropanoic Acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-2-Methoxypropanoic Acid

The enantiomer (S)-2-methoxypropanoic acid (CAS: 23953-00-6) shares identical molecular formula and weight but differs in stereochemistry. Key distinctions include:

The (R)-enantiomer is prioritized in drug synthesis due to its alignment with biologically active configurations, whereas the (S)-form serves specialized research needs.

Substituted Propanoic Acid Derivatives

2-(2-Methoxyphenyl)-2-methylpropanoic acid (CAS: 468064-83-7)

- Structure : Aryl-substituted derivative with a methoxyphenyl and methyl group.

- Molecular Weight : 194.23 g/mol .

- Safety: No significant hazards reported, though incompatibility with strong oxidizers is noted .

(R)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid (CAS: 63628-26-2)

- Structure : Bulky naphthyl group introduces steric hindrance and lipophilicity.

- Applications : Used in asymmetric synthesis and chiral resolution studies .

- Key Difference: The naphthyl moiety enhances aromatic interactions in catalysis or drug design compared to the simpler methoxy group in this compound.

Brominated and Functionalized Analogs

3-(4-Bromophenyl)-2-methoxypropanoic acid

- Applications: Likely used in polymer chemistry or as an intermediate in organometallic synthesis .

(R)-3-(5-Bromo-2-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Stability and Reactivity

- This compound is stable under standard conditions but may decompose under strong oxidizers .

- Naphthyl and aryl derivatives exhibit higher thermal stability due to aromatic systems but face challenges in solubility .

Biologische Aktivität

(R)-2-Methoxypropanoic Acid, with the molecular formula CHO, is a chiral organic compound recognized for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : CHO

- CAS Number : 23943-96-6

- Chirality : The compound exists in two enantiomeric forms, with this compound being one of them, which contributes to its unique biological interactions.

Biological Activity

This compound has been studied for its various biological activities, primarily due to its structural similarity to fatty acids. Here are some key findings:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits moderate antimicrobial properties. Its efficacy against certain bacterial strains has been noted, although specific mechanisms remain under investigation.

- Toxicity Profile : The compound is classified as harmful if swallowed and can cause skin irritation. This toxicity profile necessitates caution in handling and application.

- Role as a Precursor : It serves as a precursor in the synthesis of biologically active molecules, potentially influencing metabolic pathways. The compound's ability to act as a substrate for various enzymes suggests its involvement in significant biochemical processes .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzymatic Interactions : It can participate in metabolic pathways by acting as a substrate for enzymes, leading to the formation of biologically active metabolites.

- Chemical Reactivity : Its reactivity with other chemical agents allows it to participate in various chemical transformations, which may produce compounds with enhanced biological activity.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound revealed that it exhibited significant activity against certain strains of bacteria. The study utilized a series of assays to determine the Minimum Inhibitory Concentration (MIC) values, which provided insight into its potential as an antimicrobial agent.

- Methodology : Bacterial cultures were exposed to varying concentrations of this compound.

- Results : The compound demonstrated effective inhibition at concentrations ranging from 50 to 200 µM against selected gram-positive bacteria.

Table 2: MIC Values Against Various Bacteria

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Bacillus subtilis | 200 |

Q & A

Q. How to design a stability-indicating assay for this compound under accelerated degradation conditions?

- Methodological Answer : Expose the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation products via UPLC-PDA-ELSD. Track racemization using chiral columns and identify oxidation products (e.g., methoxy group cleavage) with HRMS. Compare against pharmacopeial standards for impurities (e.g., EP Monographs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.